5-(4-Morpholinylmethyl) delta-Tocopherol

Description

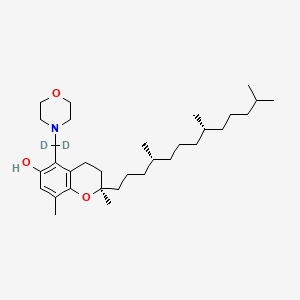

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-5-[dideuterio(morpholin-4-yl)methyl]-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H55NO3/c1-24(2)10-7-11-25(3)12-8-13-26(4)14-9-16-32(6)17-15-28-29(23-33-18-20-35-21-19-33)30(34)22-27(5)31(28)36-32/h22,24-26,34H,7-21,23H2,1-6H3/t25-,26-,32-/m1/s1/i23D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGONPYIGRKKFZ-IXDNSVQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)CN3CCOCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=C(C=C(C2=C1CC[C@@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)O)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H55NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858149 | |

| Record name | (2R)-2,8-Dimethyl-5-[(morpholin-4-yl)(~2~H_2_)methyl]-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydro-2H-1-benzopyran-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936230-68-1 | |

| Record name | (2R)-2,8-Dimethyl-5-[(morpholin-4-yl)(~2~H_2_)methyl]-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydro-2H-1-benzopyran-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization Strategies for 5 4 Morpholinylmethyl Delta Tocopherol

Methodologies for Regioselective Functionalization of Tocopherol Core Structures

The synthesis of 5-(4-Morpholinylmethyl) delta-Tocopherol (B132067) hinges on the ability to selectively introduce a functional group at a specific position on the delta-tocopherol core. The chromanol ring of delta-tocopherol possesses two unsubstituted aromatic positions, C5 and C7, making regioselective functionalization a key challenge.

Approaches to Introduce the Morpholinylmethyl Moiety at Position 5 of delta-Tocopherol

The primary and most effective method for introducing an aminomethyl group, such as the morpholinylmethyl moiety, onto the aromatic ring of a phenol (B47542) is the Mannich reaction . google.comgoogle.com This reaction involves the aminoalkylation of an acidic proton located on a carbon atom, in this case, the C5 and C7 positions of the delta-tocopherol's chromanol ring, using formaldehyde (B43269) and a secondary amine, which in this instance is morpholine (B109124).

The reaction proceeds via the formation of an Eschenmoser's salt-like intermediate from morpholine and formaldehyde. This electrophilic species then attacks the electron-rich aromatic ring of delta-tocopherol. Due to the electronic properties of the chromanol ring, both the C5 and C7 positions are activated towards electrophilic substitution. However, controlling the reaction to achieve mono-substitution at the desired C5 position is a significant synthetic hurdle. Often, a mixture of the 5-monosubstituted, 7-monosubstituted, and 5,7-disubstituted products is obtained. nih.govxml-journal.net

To favor the formation of the 5-(4-Morpholinylmethyl) delta-Tocopherol, careful control of the reaction stoichiometry is crucial. Using a limited amount of the Mannich reagent (the pre-formed adduct of morpholine and formaldehyde) can increase the proportion of the mono-substituted product over the di-substituted one.

Optimization of Reaction Conditions and Yields in Synthetic Pathways

Optimizing the synthesis of this compound requires a systematic variation of several reaction parameters to maximize the yield of the desired product and minimize the formation of byproducts.

Key parameters for optimization include:

Reaction Temperature: The Mannich reaction on tocopherols (B72186) is typically conducted at elevated temperatures, generally in the range of 100°C to 140°C. nih.govxml-journal.net Lowering the temperature may decrease the reaction rate but could potentially improve the regioselectivity towards the C5 position.

Solvent: The choice of solvent can significantly influence the reaction outcome. While some procedures for the aminomethylation of tocopherols are carried out in the absence of a solvent, using the Mannich reagent itself as the reaction medium, the use of a high-boiling inert solvent could facilitate better temperature control and potentially influence the product distribution. nih.govxml-journal.net

Molar Ratio of Reactants: The stoichiometry of delta-tocopherol to the morpholine-formaldehyde reagent is a critical factor. An excess of the Mannich reagent will drive the reaction towards the formation of the di-substituted product, 5,7-bis(4-Morpholinylmethyl) delta-Tocopherol. Therefore, a molar ratio close to 1:1 or with a slight excess of the tocopherol might favor the desired mono-substitution at the C5 position.

Reaction Time: The duration of the reaction needs to be optimized to ensure complete consumption of the starting material while preventing the formation of degradation products or further substitution.

Table 1: Illustrative Reaction Parameters for the Synthesis of this compound via Mannich Reaction

| Parameter | Condition | Rationale |

| Reactants | delta-Tocopherol, Morpholine, Paraformaldehyde | Core structure and reagents for forming the morpholinylmethyl moiety. |

| Catalyst | Typically none (autocatalytic) or mild acid/base | The reaction is often self-catalyzed by the basicity of the amine. |

| Temperature | 100 - 140 °C | To overcome the activation energy of the electrophilic aromatic substitution. nih.govxml-journal.net |

| Solvent | Solvent-free or high-boiling inert solvent | To ensure homogeneity and effective heat transfer. |

| Stoichiometry | Near equimolar ratio of delta-Tocopherol to Mannich reagent | To favor mono-substitution and minimize di-substitution. |

| Reaction Time | 1 - 6 hours | To allow for sufficient conversion without significant side reactions. |

This table presents a generalized set of conditions based on related reactions and would require empirical optimization for this specific synthesis.

Spectroscopic and Chromatographic Methods for Research Synthesis Assessment

The successful synthesis of this compound must be confirmed through rigorous analytical techniques to elucidate its structure and assess its purity.

Advanced Spectroscopic Techniques for Structural Elucidation of Novel Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the structural characterization of the target compound.

¹H NMR: The proton NMR spectrum would provide key diagnostic signals. The introduction of the morpholinylmethyl group at the C5 position would lead to the appearance of new signals corresponding to the methylene (B1212753) protons of the morpholine ring and the benzylic methylene protons connecting the morpholine to the tocopherol core. The aromatic region of the spectrum would also change, with the disappearance of the proton signal at the C5 position and a shift in the remaining aromatic protons.

¹³C NMR: The carbon NMR spectrum would show new peaks for the carbons of the morpholinylmethyl group. The chemical shift of the C5 carbon of the tocopherol ring would be significantly altered due to the new substituent.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the synthesized compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern would likely show a characteristic loss of the morpholinylmethyl group.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Observations |

| ¹H NMR (CDCl₃) | Signals for morpholine protons (~2.5-2.7 ppm and ~3.6-3.8 ppm), benzylic CH₂ protons (~3.5-3.7 ppm), disappearance of the C5-H aromatic proton signal. |

| ¹³C NMR (CDCl₃) | Resonances for morpholine carbons (~53 ppm and ~67 ppm), benzylic CH₂ carbon (~55-60 ppm), and a downfield shift of the C5 carbon signal. |

| Mass Spectrometry (ESI-MS) | A protonated molecular ion [M+H]⁺ corresponding to the calculated molecular weight of C₃₂H₅₅NO₃. |

This table is predictive and based on the analysis of the constituent chemical moieties. Actual experimental data would be required for definitive confirmation.

High-Resolution Chromatographic Purity Analysis in Research Contexts

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of the synthesized this compound and for separating it from starting materials and byproducts.

Given the nonpolar nature of the tocopherol backbone and the introduction of a more polar morpholinylmethyl group, both normal-phase and reversed-phase HPLC could be employed.

Normal-Phase HPLC: Using a non-polar mobile phase (e.g., hexane/isopropanol) and a polar stationary phase (e.g., silica), the more polar this compound would have a longer retention time compared to the unreacted, less polar delta-tocopherol. This method would be effective in separating the product from the starting material.

Reversed-Phase HPLC: With a polar mobile phase (e.g., methanol/water) and a non-polar stationary phase (e.g., C18), the elution order would be reversed. The more polar product would elute earlier than the more nonpolar starting material.

Detection is typically achieved using a UV detector, as the chromanol ring of the tocopherol absorbs UV light. nih.gov

Table 3: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Normal-Phase HPLC | Reversed-Phase HPLC |

| Stationary Phase | Silica Gel | C18 |

| Mobile Phase | Hexane/Isopropanol gradient | Methanol/Water gradient |

| Detection | UV at ~295 nm | UV at ~295 nm |

| Expected Elution Order | 1. delta-Tocopherol2. This compound | 1. 5-(4-Morpholinylmethyl) delta-Tocopherol2. delta-Tocopherol |

This table provides a general guide for method development. Specific gradient profiles and flow rates would need to be optimized.

Mechanistic Investigations of Biological Activities in Preclinical and in Vitro Models

Structure-Activity Relationship (SAR) Studies of 5-(4-Morpholinylmethyl) delta-Tocopherol (B132067)

The biological activity of tocopherol derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies help to dissect how specific chemical modifications influence efficacy and mechanism of action. While direct SAR studies on 5-(4-Morpholinylmethyl) delta-Tocopherol are limited, analysis of related tocopherol derivatives provides valuable insights.

The core structure of tocopherol consists of a chromanol ring and a phytyl tail. Modifications to either part can drastically alter activity.

The Chromanol Ring: The hydroxyl group on the chromanol ring is essential for its antioxidant activity. The number and position of methyl groups on the ring also influence its reactivity, with δ-tocopherol having only one methyl group, which affects its scavenging potential compared to α- or γ-tocopherol. The addition of the morpholinylmethyl substituent at the 5-position, an otherwise unsubstituted carbon on the δ-tocopherol ring, represents a significant modification. This group adds steric bulk and changes the electronic and hydrophilic/lipophilic properties of the head group.

The Linker and Head Group: SAR studies on tocopherol-based lipids designed for gene delivery have shown that the nature of the linker and the head group conjugated to the tocopherol scaffold is critical for biological function. nih.govresearchgate.net For example, comparing two serotonin-conjugated tocopherol lipids, the one with a hydroxyl moiety (Lipid B) showed significantly enhanced uptake and gene expression compared to one with an amine moiety (Lipid A). nih.gov This highlights the importance of specific functional groups for cellular interaction. The morpholino group in this compound can be considered a unique head group, and its presence is expected to confer novel biological activities not seen in the parent tocopherol.

Non-Antioxidant Mechanisms: Research on tocopherol succinate (B1194679) has revealed that its biological effects, such as inhibiting prion replication, are independent of its antioxidant activity and may involve pathways like mTOR signaling. nih.gov This demonstrates that tocopherol derivatives can function through non-redox mechanisms. The morpholino group in this compound could similarly enable interactions with specific cellular targets, such as protein kinases or receptors, leading to the modulation of signaling pathways independent of its antioxidant role.

Table 2: Structure-Activity Relationship Insights from Tocopherol Derivatives

| Tocopherol Derivative | Key Structural Modification | Observed Functional Impact | Reference |

| Tocopherol Succinate | Succinate group at 6-hydroxyl position | Antiprion activity independent of antioxidant properties; interferes with mTOR pathway | nih.gov |

| Serotonin-conjugated Tocopherol Lipid (Lipid B) | Serotonin head group with a hydroxyl-containing linker | Enhanced cellular uptake and gene transfection efficiency | nih.gov |

| Serotonin-conjugated Tocopherol Lipid (Lipid A) | Serotonin head group with an amine-containing linker | Lower transfection efficiency compared to Lipid B | nih.gov |

Contribution of the Morpholinylmethyl Moiety to Bioactivity and Selectivity

The introduction of a morpholinylmethyl moiety at the 5-position of the delta-tocopherol chromanol ring represents a significant structural modification intended to modulate its biological activity. While direct experimental data on this compound is not extensively available in public literature, the contribution of the morpholine (B109124) ring in medicinal chemistry is well-documented and provides a strong basis for inferring its potential effects. nih.govjchemrev.come3s-conferences.orgresearchgate.netresearchgate.net

The morpholine heterocycle is often incorporated into bioactive molecules to enhance their pharmacological profiles. nih.govresearchgate.net Its presence can lead to several advantageous changes:

Improved Physicochemical and Pharmacokinetic Properties: The morpholine group can increase the water solubility and polarity of the parent molecule, which may, in turn, influence its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govresearchgate.net This modification can be crucial for optimizing the druglike properties of a compound. nih.gov

Enhanced Binding Interactions: The nitrogen and oxygen atoms in the morpholine ring can participate in hydrogen bonding and other non-covalent interactions with biological targets such as enzymes and receptors. e3s-conferences.orgresearchgate.net This can lead to increased binding affinity and selectivity for a specific target.

In the context of this compound, the morpholinylmethyl group is expected to alter the electronic and steric properties of the chromanol ring. This could potentially influence its antioxidant capacity and its interaction with various cellular signaling pathways. The unmethylated 5-position of delta-tocopherol is known to be crucial for its ability to trap reactive oxygen and nitrogen species. nih.gov The addition of the morpholinylmethyl group at this position could either enhance or hinder this activity, depending on its conformational orientation and electronic effects. Furthermore, this substituent could introduce novel biological activities not seen with the parent delta-tocopherol molecule.

Comparative Mechanistic Analysis with Parent delta-Tocopherol and Other Isomers

A comparative analysis of this compound with its parent compound, delta-tocopherol, and other tocopherol isomers (α, β, γ) is essential to understand the impact of the morpholinylmethyl substitution.

delta-Tocopherol: This isomer, having only one methyl group on the chromanol ring at the 8-position, exhibits distinct biological activities compared to the more common alpha-tocopherol (B171835). mdpi.comatamanchemicals.com While its in vivo antioxidant activity is considered lower than that of alpha-tocopherol due to less retention in tissues, delta-tocopherol has shown potent anti-inflammatory and chemopreventive effects in preclinical models. nih.govnih.govnih.gov Its unmethylated 5- and 7-positions are thought to be key to some of these unique activities. nih.gov

alpha-Tocopherol: As the most biologically active form of vitamin E, alpha-tocopherol is preferentially retained in the human body. nih.govmdpi.com Its primary recognized function is as a chain-breaking antioxidant, protecting cell membranes from lipid peroxidation. nih.gov

gamma-Tocopherol: This isomer has demonstrated superior ability to detoxify nitrogen oxides and has shown anti-inflammatory properties that differ from alpha-tocopherol. nih.gov

beta-Tocopherol: Less common and less studied, its biological activities are generally considered to be intermediate between alpha- and gamma-tocopherols.

The introduction of the morpholinylmethyl group at the 5-position of delta-tocopherol would likely create a molecule with a unique mechanistic profile. It might retain some of the inherent properties of the delta-tocopherol scaffold while gaining new functionalities from the morpholine moiety. For instance, the anti-inflammatory actions of delta-tocopherol could be potentiated or altered, potentially targeting different inflammatory mediators.

Table 1: Comparative Overview of Tocopherol Isomers' Known Activities

| Feature | alpha-Tocopherol | gamma-Tocopherol | delta-Tocopherol | This compound (Hypothesized) |

| Primary In Vivo Activity | Chain-breaking antioxidant, highest retention | Traps reactive nitrogen species, anti-inflammatory | Anti-inflammatory, chemopreventive | Potentially enhanced or altered anti-inflammatory and/or novel activities |

| Key Structural Feature | Trimethylated chromanol ring | Dimethylated chromanol ring | Monomethylated chromanol ring | Monomethylated with morpholinylmethyl group at 5-position |

| Interaction with α-TTP | High affinity | Low affinity | Low affinity | Likely low affinity, similar to parent delta-tocopherol |

This table presents a simplified comparison based on existing literature for natural tocopherols (B72186) and hypothesized characteristics for the synthetic derivative.

Influence of Stereochemistry on Molecular Interactions

The biological activity of tocopherols is significantly influenced by their stereochemistry. nih.govresearchgate.net Natural tocopherols have three chiral centers at the 2, 4', and 8' positions of the phytyl tail, all in the R configuration (RRR-stereoisomer). nih.gov Synthetic vitamin E (all-rac-α-tocopherol) is a mixture of all eight possible stereoisomers. mdpi.comresearchgate.net

The α-tocopherol transfer protein (α-TTP) in the liver shows a strong preference for the RRR-stereoisomer of alpha-tocopherol, which is why this form is preferentially retained in the body. nih.gov Stereoisomers with the 2S configuration are poorly recognized by α-TTP and are more rapidly metabolized and excreted. researchgate.net

Assuming that this compound is synthesized from natural delta-tocopherol, it would possess the RRR-configuration. The stereochemistry of the phytyl tail would therefore be expected to influence its interaction with intracellular binding proteins and enzymes in a manner similar to its parent compound. The rigid, three-dimensional structure conferred by the RRR-configuration is crucial for its specific molecular interactions. Any alteration in this stereochemistry would likely impact its biological activity. The addition of the morpholinylmethyl group would not change the existing chiral centers on the tocopherol backbone but would add another layer of complexity to its three-dimensional structure, potentially influencing its fit into the active sites of target proteins.

Pharmacodynamic Research in Preclinical In Vivo Models (Mechanistic Focus)

Mechanisms of Absorption and Distribution in Biological Systems

The absorption and distribution of tocopherols are complex processes tied to lipid metabolism. nih.govresearchgate.net As lipophilic compounds, tocopherols are absorbed in the small intestine and incorporated into chylomicrons. nih.govnih.gov These lipoprotein particles are then secreted into the lymphatic system and eventually enter the bloodstream. In the circulation, lipoprotein lipase (B570770) hydrolyzes the triglycerides in chylomicrons, and the resulting remnants are taken up by the liver. nih.gov

In the liver, α-TTP preferentially incorporates RRR-alpha-tocopherol into very-low-density lipoproteins (VLDLs) for distribution to peripheral tissues. nih.gov Other tocopherol isomers like delta-tocopherol have a much lower affinity for α-TTP and are therefore less efficiently distributed to other tissues and are more readily metabolized in the liver. nih.gov

The introduction of the morpholinylmethyl group to delta-tocopherol would likely alter its physicochemical properties, which could impact its absorption and distribution. The increased polarity from the morpholine moiety might affect its incorporation into micelles and chylomicrons. While it would still be a lipophilic molecule, its partitioning behavior between aqueous and lipid phases could be different from the parent delta-tocopherol. Its distribution to tissues would likely still be limited by the low affinity of the delta-tocopherol backbone for α-TTP, but the modification could potentially lead to altered uptake by specific tissues or cells that have transporters or receptors that recognize the morpholine structure.

Metabolic Pathways and Metabolite Research (e.g., Carboxychromanols)

The primary metabolic pathway for tocopherols that are not retained by α-TTP is side-chain degradation. nih.govresearchgate.net This process is initiated by ω-hydroxylation of the terminal methyl group of the phytyl tail, a reaction catalyzed by cytochrome P450 enzymes, particularly CYP4F2 and CYP3A4. researchgate.net This is followed by a series of β-oxidation cycles that shorten the phytyl tail, leading to the formation of various water-soluble metabolites, with carboxyethyl-hydroxychromans (CEHCs) being the final products. nih.gov These metabolites are then conjugated (e.g., with glucuronic acid) and excreted. nih.gov

Delta-tocopherol is more readily metabolized via this pathway than alpha-tocopherol. nih.gov Therefore, in preclinical models, administration of delta-tocopherol leads to higher levels of its corresponding CEHC (δ-CEHC) in urine and feces. nih.govnih.gov

For this compound, it is hypothesized that it would also be a substrate for this metabolic pathway, leading to the formation of a series of morpholinylmethyl-substituted carboxychromanol metabolites. The presence of the morpholine moiety could also introduce new metabolic possibilities. The morpholine ring itself can be a site for metabolic reactions, such as N-oxidation or ring opening, although it is generally considered to be metabolically stable. nih.gov Furthermore, the nitrogen atom of the morpholine could be a site for Phase II conjugation reactions. Research would be needed to identify and characterize the specific metabolites of this compound to fully understand its biotransformation.

Table 2: General Pharmacokinetic Parameters of Parent Tocopherols in Humans

| Parameter | alpha-Tocopherol | gamma-Tocopherol | delta-Tocopherol |

| Bioavailability | High | Low | Low |

| Plasma Half-life (t1/2) | ~48-72 hours | Shorter than alpha | Shorter than alpha |

| Primary Metabolic Pathway | Limited side-chain oxidation | Extensive side-chain oxidation | Extensive side-chain oxidation |

| Major Metabolites | α-CEHC | γ-CEHC | δ-CEHC |

Data presented are generalized values from human studies of natural tocopherols and are for comparative purposes. Specific values can vary significantly between studies. drugbank.comnih.gov

Mechanisms of Excretion and Elimination from Research Models

The excretion and elimination of tocopherols are closely linked to their metabolism. The water-soluble CEHC metabolites are the primary forms of tocopherols excreted from the body. researchgate.netnih.gov These metabolites are eliminated through both urine and feces. nih.gov The relative contribution of each route can vary depending on the specific tocopherol isomer and the animal model.

Advanced Research Methodologies and Computational Approaches

Development of Quantitative Assays for Mechanistic Biological Studies

Understanding how 5-(4-Morpholinylmethyl) delta-Tocopherol (B132067) behaves in a biological system is foundational. This requires the development of precise quantitative assays to track its movement and transformation within cells and research specimens.

To investigate how 5-(4-Morpholinylmethyl) delta-Tocopherol enters cells and where it localizes, a variety of in vitro methods would be utilized. The cellular uptake and transport of natural tocopherols (B72186) often involve specific proteins like the α-tocopherol transfer protein (α-TTP) and scavenger receptors, which mediate their internalization and distribution. nih.govresearchgate.net Studies on tocopherol analogues have successfully used cultured cell lines, such as human monocytes (THP-1) or liver cells (hepatocytes), to quantify uptake and explore these pathways. nih.govnih.gov

For this compound, a similar strategy would be adopted. The compound's concentration within cells after incubation would be measured using highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net To determine the mechanisms of entry, experiments could be conducted in serum-containing versus serum-depleted media to assess the role of serum proteins like albumin, which is known to influence the uptake of different tocopherol forms. nih.govresearchgate.net Furthermore, the use of metabolic inhibitors or studies at low temperatures can help distinguish between active, energy-dependent transport and passive diffusion. nih.gov

To visualize its journey inside the cell, fluorescence microscopy would be a key tool. By tagging the molecule with a fluorescent probe or using advanced label-free imaging techniques, its co-localization with specific organelles (e.g., mitochondria, lysosomes) or transport proteins could be tracked in real-time. reichertspr.com

Table 1: Methodologies for In Vitro Cellular Uptake and Trafficking Studies

| Methodology | Application for this compound | Key Insights | References |

|---|---|---|---|

| Cultured Cell Lines | Incubation of the compound with relevant cell types (e.g., hepatocytes, cancer cell lines). | Provides a biological environment to measure uptake and subsequent effects. | nih.govnih.gov |

| LC-MS/MS Quantification | Measurement of intracellular compound concentration over time. | Determines the rate and extent of cellular uptake. | nih.govresearchgate.net |

| Serum Dependence Assays | Comparison of uptake in the presence or absence of serum or specific serum proteins like albumin. | Elucidates the role of protein carriers in cellular transport. | nih.govresearchgate.net |

| Inhibitor Studies | Use of metabolic inhibitors (e.g., sodium azide) or low-temperature incubation. | Differentiates between active transport and passive diffusion mechanisms. | nih.gov |

| Fluorescence Microscopy | Imaging of the compound (potentially tagged) within the cell. | Visualizes intracellular localization and trafficking pathways. | reichertspr.com |

Natural tocopherols are metabolized in the body, primarily through a pathway initiated by cytochrome P450-mediated ω-hydroxylation of the phytyl tail, followed by sequential β-oxidation. rsc.org This process shortens the side chain, generating a series of long-, intermediate-, and short-chain carboxychromanol metabolites, with carboxyethyl-hydroxychromans (CEHCs) being the major terminal products found in urine and plasma. rsc.orgnih.gov

Investigating the metabolism of this compound would involve identifying and quantifying its metabolites in biological samples such as plasma, urine, and feces. nih.gov It is hypothesized that the compound would undergo similar side-chain degradation. Additionally, the morpholinylmethyl substituent at the C5 position represents another potential site for metabolic modification.

The primary analytical tools for this purpose are high-performance liquid chromatography (HPLC) and mass spectrometry (MS), often coupled as LC-MS/MS. nih.govresearchgate.net These methods allow for the separation of the parent compound from its various metabolites, followed by their precise quantification. Mass spectrometry provides structural information through characteristic fragmentation patterns. For delta-tocopherol, a key fragmentation involves a retro-Diels-Alder reaction on the chromanol ring, yielding a characteristic ion at an m/z of 135, while the parent ion appears at m/z 401 [M-H]⁻. nih.gov Analysis of the mass spectra of metabolites would reveal changes to both the phytyl tail and the morpholinylmethyl group.

Table 2: Known Metabolites of Delta-Tocopherol and Key Mass Spectrometry Ions

| Metabolite Type | Example | Description | Characteristic Ion (m/z) in Negative ESI | Reference |

|---|---|---|---|---|

| Parent Compound | delta-Tocopherol | Unmetabolized form | 401 | nih.gov |

| Short-Chain Metabolite | delta-Carboxyethyl Hydroxychroman (δ-CEHC) | Terminal product of side-chain β-oxidation | 251 | nih.gov |

| Intermediate-Chain Metabolite | delta-Carboxymethylbutyl Hydroxychroman (δ-CMBHC) | Product of partial side-chain degradation | 279 | nih.gov |

| Characteristic Fragment | Chromanol Ring Fragment | Result of retro-Diels-Alder fragmentation of δ-tocopherol and its metabolites | 135 | nih.gov |

Biophysical Techniques for Investigating Compound-Target Interactions

Identifying the molecular targets of this compound and quantifying its binding affinity are critical for understanding its mechanism of action. Biophysical techniques provide direct evidence of these interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguous structural confirmation of the synthesized this compound. Both 1H and 13C NMR would be used to verify its chemical structure. mdpi.comresearchgate.net Furthermore, NMR can provide detailed insights into how the compound interacts with target molecules, such as proteins. Changes in the chemical shifts of the compound or the protein upon binding can identify the specific atoms involved in the interaction interface.

Mass spectrometry (MS), beyond its quantitative use in metabolic studies, is instrumental in confirming the molecular weight of the compound and providing structural information through high-resolution analysis and tandem MS (MS/MS) fragmentation studies. researchgate.netnih.gov The fragmentation pattern of the parent compound can be compared to that of known tocopherols to confirm the integrity of the chromanol core and phytyl tail, while also providing information about the attached morpholinylmethyl group. nih.govresearchgate.net

To quantify the binding interactions between this compound and its potential protein targets (e.g., enzymes, signaling proteins, or transport proteins like TTP), Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are the gold-standard techniques.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. rsc.org In a typical experiment, the tocopherol derivative would be titrated into a solution containing the target protein. The resulting data allows for the direct determination of the binding affinity (Ka), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single label-free experiment. researchgate.netrsc.org This provides a complete thermodynamic profile of the binding event.

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures binding in real-time. nih.govspringernature.com Typically, the target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. Binding is detected as a change in the refractive index at the surface, which is proportional to the change in mass. youtube.comnih.gov SPR provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD), a measure of affinity, is calculated. nih.gov

Table 3: Comparison of ITC and SPR for Binding Studies

| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | References |

|---|---|---|---|

| Principle | Measures heat change upon binding. | Measures change in refractive index due to mass change on a sensor surface. | rsc.orgnih.gov |

| Primary Output | Binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), stoichiometry (n). | Association rate (ka), dissociation rate (kd), binding affinity (KD). | rsc.orgnih.gov |

| Format | Both molecules are free in solution. | One molecule (ligand) is immobilized; the other (analyte) is in solution. | rsc.orgnih.gov |

| Key Advantage | Provides a complete thermodynamic profile of the interaction. | Provides real-time kinetic information (on- and off-rates). | rsc.orgnih.gov |

| Application | Characterizing the thermodynamic driving forces of the binding interaction. | Determining the speed and stability of the binding interaction; suitable for screening. | researchgate.netreichertspr.com |

Computational Chemistry and Molecular Modeling

Computational methods are invaluable for providing structural insights into how this compound interacts with its biological targets, complementing and guiding experimental work.

Molecular Docking is a computational technique used to predict the preferred binding orientation and affinity of one molecule to a second. mdpi.comui.ac.id Using software like AutoDock, researchers can model how this compound fits into the binding site of a target protein whose three-dimensional structure is known. mdpi.com This approach generates a binding energy score, which helps in ranking potential interactions and understanding the key structural features responsible for binding. nih.gov

Molecular Dynamics (MD) Simulations can then be used to refine the docked pose and study the stability and dynamics of the compound-protein complex over time. uni.lu MD simulations provide an atomistic view of the molecular motions, allowing researchers to observe how the compound and protein adjust to each other and to assess the stability of the key interactions (like hydrogen bonds) predicted by docking. These in-silico approaches are crucial for rationalizing structure-activity relationships and guiding the design of more potent or specific derivatives.

Table 4: Computational Methods for Investigating Compound-Target Interactions

| Method | Description | Application for this compound | References |

|---|---|---|---|

| Molecular Docking | Predicts the binding pose and estimates the binding affinity of a small molecule within a protein's active site. | To identify the most likely binding mode and rank potential biological targets. | mdpi.comui.ac.idnih.gov |

| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time to analyze the stability and dynamics of a complex. | To assess the stability of the predicted binding pose and understand the dynamic nature of the interaction with a target protein. | uni.lu |

Molecular Docking and Dynamics Simulations for Potential Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comui.ac.idscispace.comuni.lunih.govnih.gov In the context of this compound, molecular docking simulations can be utilized to screen a wide array of biological targets, such as enzymes and receptors, to identify those with which the compound is most likely to interact. This process involves generating a three-dimensional structure of the compound and "docking" it into the binding sites of various proteins. The binding affinity, measured in terms of binding energy, provides an estimation of the strength of the interaction. ui.ac.idnih.govnih.gov For instance, studies on other tocopherol derivatives have successfully used molecular docking to investigate their interactions with targets like mitochondrial Complex II (succinate dehydrogenase) and α-tocopherol transfer protein (α-TTP). mdpi.comui.ac.idscispace.comsemanticscholar.orgnih.govnih.gov A hypothetical docking study for this compound could explore its binding to proteins implicated in oxidative stress and inflammatory pathways, given the known antioxidant properties of the parent tocopherol molecule. researchgate.net

Following molecular docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the interaction between this compound and its potential protein target. acs.org MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the ligand-protein complex, conformational changes that may occur upon binding, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. semanticscholar.orgnih.govacs.org This level of detail is crucial for confirming the viability of a potential target identified through docking and for understanding the mechanistic basis of the compound's activity at a molecular level.

Table 1: Hypothetical Molecular Docking Results for this compound Against Potential Protein Targets

| Protein Target | Putative Biological Role | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | Inflammation | -9.8 | Arg120, Tyr355, Ser530 |

| 5-Lipoxygenase (5-LOX) | Inflammation, Immune Response | -9.2 | His367, His372, Ile673 |

| α-Tocopherol Transfer Protein (α-TTP) | Vitamin E Transport | -8.5 | Ser140, Ile210, Arg221 |

| Estrogen Receptor Beta (ERβ) | Hormone Regulation, Anticancer | -8.1 | Arg346, Glu305, Leu339 |

Note: The data in this table is illustrative and based on the potential application of molecular docking to the specified compound. The binding affinities and interacting residues are hypothetical and would require actual computational studies to be validated.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netnih.govjddtonline.infomdpi.comnih.govmdpi.com By analyzing a dataset of molecules with known activities, QSAR models can identify the physicochemical properties and structural features (descriptors) that are critical for a specific biological effect. These descriptors can include electronic properties, hydrophobicity, steric effects, and topological indices.

For this compound, a QSAR study could be instrumental in designing novel derivatives with enhanced or more specific activities. This would involve synthesizing a library of related compounds with variations in the morpholinylmethyl substituent or other parts of the tocopherol scaffold. The biological activity of these derivatives would then be experimentally determined (e.g., antioxidant capacity, anti-inflammatory effects). Subsequently, a QSAR model would be developed to correlate the structural variations with the observed activities. nih.govnih.gov Such a model could then be used to predict the activity of yet-to-be-synthesized derivatives, thereby guiding the design of more potent and selective compounds. nih.govresearchgate.netnih.gov For example, QSAR studies on other tocopherol analogs have been used to design derivatives with enhanced antiproliferative activity against cancer cells. nih.govresearchgate.netnih.gov

Table 2: Key Molecular Descriptors for a Hypothetical QSAR Model of Tocopherol Derivatives

| Descriptor | Description | Potential Influence on Activity |

| LogP | Octanol-water partition coefficient | Hydrophobicity, membrane permeability |

| Molecular Weight | Mass of the molecule | Size and steric hindrance |

| Hydrogen Bond Donors/Acceptors | Number of potential hydrogen bonding sites | Interaction with protein binding sites |

| Topological Polar Surface Area (TPSA) | Surface area of polar atoms | Drug transport and bioavailability |

| HOMO/LUMO Energies | Highest Occupied/Lowest Unoccupied Molecular Orbital | Electronic properties, reactivity |

Note: This table presents examples of descriptors commonly used in QSAR studies and their potential relevance to the biological activity of tocopherol derivatives.

In Silico Prediction of Biological Interactions and Pathways

Beyond identifying single protein targets, computational methods can also predict the broader biological context in which a compound might act. This involves analyzing how a compound like this compound might influence entire biological pathways or networks of interacting proteins. ijcmas.comresearchgate.netnih.gov Techniques such as pharmacophore mapping and inverse docking can be used to screen the compound against a large database of known protein structures to identify potential off-target interactions and to generate hypotheses about its mode of action. researchgate.netsciencerepository.orgsciencerepository.org

Furthermore, by integrating data from molecular docking and gene expression studies (which can also be predicted in silico to some extent), it is possible to construct interaction networks that visualize the potential effects of the compound on cellular signaling cascades. ijcmas.comresearchgate.net For instance, if docking studies suggest an interaction with a particular kinase, pathway analysis tools can be used to explore the downstream consequences of modulating that kinase's activity. This systems-level approach provides a more holistic understanding of the compound's potential biological effects, moving beyond a single-target perspective. Computational studies on other vitamin E forms have highlighted their ability to modulate various signaling pathways, including those involved in inflammation and gene expression. nih.govescholarship.orgnih.govplos.org These approaches could be applied to this compound to predict its influence on pathways such as NF-κB signaling or antioxidant response element (ARE) activation.

Future Research Directions and Translational Potential

Identification of Novel Biological Targets and Signaling Networks

The biological activities of natural tocopherols (B72186) extend beyond their well-established antioxidant functions to include the modulation of intricate signaling pathways. Vitamin E analogs have been shown to influence cell proliferation, apoptosis, and inflammation through interactions with a variety of enzymes and transcription factors. nih.gov Future research on modified tocopherols should aim to identify novel molecular targets that may not be engaged by their natural counterparts.

Key signaling pathways modulated by various forms of vitamin E include those centered around protein kinase C (PKC) and phosphatidylinositol 3-kinase (PI3K). nih.gov The structural modifications in synthetic analogs could lead to altered binding affinities or novel interactions with proteins in these and other pathways. For instance, the introduction of a morpholinylmethyl group to the delta-tocopherol (B132067) scaffold may confer unique pharmacological properties, potentially targeting signaling networks involved in cellular growth, differentiation, or survival.

A crucial area of investigation will be to determine if these modified compounds act on a single molecular target or engage multiple pathways, a characteristic often observed with natural vitamin E analogs. nih.gov Elucidating these interactions will be fundamental to understanding their potential therapeutic applications.

Table 1: Investigating Novel Biological Targets of Modified Tocopherols

| Research Question | Potential Experimental Approach | Expected Outcome |

|---|---|---|

| Does 5-(4-Morpholinylmethyl) delta-Tocopherol bind to novel protein targets? | Affinity chromatography-mass spectrometry, yeast two-hybrid screening. | Identification of specific protein binding partners. |

| Which signaling pathways are modulated by this compound? | Phospho-protein arrays, Western blotting for key signaling molecules (e.g., Akt, MAPKs). | Mapping of the signaling cascades affected by the compound. |

Application of Omics Technologies (Proteomics, Metabolomics, Lipidomics) in Research

To gain a comprehensive understanding of the biological effects of modified tocopherols, the application of "omics" technologies is indispensable. These high-throughput approaches can provide a systems-level view of the molecular changes induced by these compounds.

Proteomics: Can be employed to identify global changes in protein expression in response to treatment with a modified tocopherol. This can reveal alterations in cellular pathways and identify potential biomarkers of activity.

Metabolomics: Offers insights into the metabolic fate of the modified compound and its impact on endogenous metabolic pathways. This can help in understanding its bioavailability, biotransformation, and potential off-target effects.

Lipidomics: Is particularly relevant for tocopherol research, given their role in lipid environments. Lipidomics can be used to study the effects of modified tocopherols on lipid peroxidation, membrane composition, and the generation of lipid signaling molecules.

The integration of these omics datasets will be crucial for constructing a holistic picture of the mechanism of action of novel tocopherol derivatives and for identifying potential therapeutic opportunities.

Development of Advanced Research Probes and Tools for Mechanistic Studies

Advancing the mechanistic understanding of modified tocopherols necessitates the development of sophisticated research tools. A significant challenge in studying these lipophilic molecules is tracking their subcellular localization and interactions in real-time.

A promising approach is the design and synthesis of fluorescently-tagged analogs . For example, a fluorescent vitamin E analog, NBD-TOH, has been successfully used as a probe to study the ligand binding and transfer activities of the tocopherol transfer protein (TTP). nih.govnih.govresearchgate.net Similar strategies could be applied to this compound, enabling researchers to visualize its uptake, distribution within cellular compartments, and interactions with specific proteins using techniques like fluorescence microscopy and fluorescence resonance energy transfer (FRET).

Furthermore, the development of clickable analogs would allow for the use of bioorthogonal chemistry to identify binding partners and downstream targets. These tools are invaluable for elucidating the precise molecular mechanisms that underpin the biological activities of modified tocopherols.

Unexplored Research Avenues in Disease Pathophysiology (Mechanism-driven, preclinical)

The unique properties of modified tocopherols may offer therapeutic potential in a range of diseases. Preclinical, mechanism-driven research is essential to explore these possibilities. Based on the known activities of various vitamin E forms, several unexplored avenues for modified tocopherols can be proposed:

Oncology: While some studies have investigated the anticancer properties of natural tocopherols and tocotrienols, the efficacy of novel synthetic analogs remains a largely unexplored area. researchgate.net Modified tocopherols could be designed to selectively target cancer cell signaling pathways or to enhance the efficacy of existing chemotherapies.

Neurodegenerative Diseases: The neuroprotective effects of vitamin E are well-recognized. Modified tocopherols with enhanced blood-brain barrier permeability or novel neuroprotective mechanisms could be investigated in preclinical models of diseases like Alzheimer's and Parkinson's.

Inflammatory Disorders: Given the anti-inflammatory properties of some vitamin E isoforms, novel analogs could be developed as potent modulators of inflammatory pathways, with potential applications in conditions such as atopic dermatitis and inflammatory bowel disease. cambridge.org

Preclinical studies should focus on elucidating the specific molecular mechanisms by which these compounds exert their effects in relevant disease models.

Challenges and Opportunities in the Academic Research of Modified Tocopherols

The academic pursuit of modified tocopherol research is met with both significant challenges and exciting opportunities.

Challenges:

Synthesis and Characterization: The synthesis of novel tocopherol analogs can be complex and requires specialized expertise in organic chemistry. researchgate.net Thorough characterization of these compounds is also crucial to ensure purity and structural integrity.

Bioavailability and Metabolism: A major hurdle for many vitamin E compounds is their bioavailability and metabolic stability. wikipedia.org Understanding how modifications affect these properties is critical for their potential translation.

Complexity of Biological Actions: The pleiotropic effects of vitamin E analogs can make it challenging to pinpoint a single mechanism of action, complicating the interpretation of research findings. mdpi.com

Opportunities:

Targeted Therapies: The ability to modify the tocopherol scaffold opens up the possibility of designing compounds with high specificity for particular biological targets, potentially leading to more effective and less toxic therapies.

Unraveling Vitamin E Biology: The study of novel analogs can provide valuable insights into the fundamental biology of vitamin E, helping to dissect its antioxidant-independent functions.

Collaborative Research: The multidisciplinary nature of this research, spanning chemistry, biology, and medicine, provides opportunities for fruitful collaborations between academic institutions and industry partners.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.